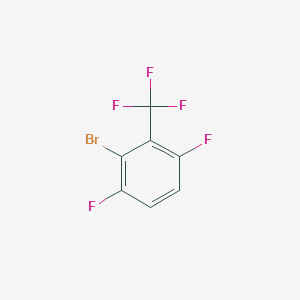

2-Bromo-3,6-difluorobenzotrifluoride

Description

Properties

IUPAC Name |

2-bromo-1,4-difluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF5/c8-6-4(10)2-1-3(9)5(6)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTZDUMAMPLXJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(F)(F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-Bromo-3,6-difluorobenzotrifluoride

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically sound methodology for the synthesis of 2-Bromo-3,6-difluorobenzotrifluoride, a key building block in modern medicinal and materials chemistry. The trifluoromethyl group, combined with a specific halogenation pattern, makes this compound a highly valuable intermediate for introducing fluorinated moieties into complex target molecules, often enhancing metabolic stability and binding affinity. This document details a preferred multi-step synthetic pathway commencing from a commercially available precursor, focusing on the strategic application of a Sandmeyer reaction. The guide is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, a detailed experimental protocol, and critical safety considerations.

Strategic Importance and Retrosynthetic Analysis

The unique substitution pattern of 2-Bromo-3,6-difluorobenzotrifluoride makes it a desirable intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of a bromine atom provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the construction of complex molecular architectures. The trifluoromethyl and difluoro- substituents are crucial for modulating the electronic and pharmacokinetic properties of the final active compounds.

A logical retrosynthetic approach to this molecule points to the installation of the bromine atom as a key final step. The Sandmeyer reaction is a classic and highly reliable transformation for converting an aromatic primary amine into an aryl bromide via a diazonium salt intermediate. This identifies 2-Amino-3,6-difluorobenzotrifluoride as the pivotal precursor.

Figure 1: Retrosynthetic analysis of the target compound.

Recommended Synthetic Pathway and Core Chemistry

The forward synthesis is designed as a two-stage process: (1) Synthesis of the key amine intermediate and (2) Conversion to the final product via diazotization and a subsequent Sandmeyer reaction.

Stage 1: Synthesis of 2-Amino-3,6-difluorobenzotrifluoride

While various routes to substituted aminobenzotrifluorides exist, a common and effective strategy involves the nitration of a suitable precursor followed by the reduction of the nitro group. For this guide, we will presuppose the availability of 2-Amino-3,6-difluorobenzotrifluoride as the starting material for the final key transformation, as its synthesis can vary based on available precursors.

Stage 2: Diazotization and Sandmeyer Bromination

This stage is the cornerstone of the proposed synthesis. It leverages well-established and high-yielding chemical transformations.

-

Step A: Diazotization. The process of diazotisation involves the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[1] For practical and safety reasons, nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrobromic acid (HBr).[1] The reaction is highly exothermic and the resulting diazonium salt is thermally unstable; therefore, strict temperature control (typically 0–5 °C) is paramount to prevent premature decomposition and the formation of unwanted byproducts.

-

Step B: The Sandmeyer Reaction. The Sandmeyer reaction facilitates the replacement of the diazonium group (-N₂⁺) with a halide.[2] This transformation is a radical-nucleophilic aromatic substitution (SRNAr) that is catalyzed by copper(I) salts.[2] In this specific synthesis, copper(I) bromide (CuBr) is used to introduce the bromine atom. The Cu(I) catalyst initiates the reaction by a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the Cu(I) catalyst.[2]

Sources

An In-depth Technical Guide to 2-Bromo-3,6-difluorobenzotrifluoride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Within the arsenal of fluorinated building blocks, 2-Bromo-3,6-difluorobenzotrifluoride, identified by its CAS number 1242339-93-0, has emerged as a versatile and valuable intermediate in the synthesis of complex pharmaceutical agents.[1] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, its applications in drug discovery, and essential safety and handling information.

Physicochemical Properties

2-Bromo-3,6-difluorobenzotrifluoride is a trifluoromethylated and polyfluorinated aromatic compound. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1242339-93-0 | [1] |

| Molecular Formula | C₇H₂BrF₅ | [1] |

| Molecular Weight | 260.99 g/mol | [1] |

| Purity | ≥95% | [1] |

Synthesis of 2-Bromo-3,6-difluorobenzotrifluoride

A potential, though unverified, synthetic pathway is visualized in the flowchart below. This conceptual workflow is based on common organic synthesis transformations.

Caption: Conceptual synthesis workflow for 2-Bromo-3,6-difluorobenzotrifluoride.

It is crucial to note that the actual experimental conditions, including reagents, solvents, temperatures, and reaction times, would require careful optimization and validation in a laboratory setting.

Applications in Drug Discovery

The strategic placement of bromo, fluoro, and trifluoromethyl groups on a benzene ring makes 2-Bromo-3,6-difluorobenzotrifluoride a highly valuable building block for the synthesis of complex drug molecules. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are instrumental in forming carbon-carbon and carbon-heteroatom bonds.[2] The fluorine and trifluoromethyl groups can significantly modulate the electronic and steric properties of the resulting molecules, which is critical for optimizing drug-receptor interactions and pharmacokinetic profiles.[2]

While specific examples of approved drugs synthesized directly from 2-Bromo-3,6-difluorobenzotrifluoride are not prominently documented, its structural motifs are present in numerous developmental and approved pharmaceutical agents. The utility of similar fluorinated building blocks is well-established in the synthesis of a wide range of therapeutics, including kinase inhibitors, central nervous system agents, and anti-infectives. The presence of the trifluoromethyl group, in particular, is a hallmark of many modern pharmaceuticals, contributing to enhanced metabolic stability and bioavailability.

The logical relationship of how this building block is incorporated into a potential drug candidate is illustrated in the following diagram:

Caption: General scheme for the utilization of 2-Bromo-3,6-difluorobenzotrifluoride in API synthesis.

Safety and Handling

As with any halogenated organic compound, 2-Bromo-3,6-difluorobenzotrifluoride should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general safety guidelines for similar chemicals should be followed.

General Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Inhalation: Avoid inhaling vapors or dust. Use in a well-ventilated area or with local exhaust ventilation.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4]

Spectroscopic Data

Conclusion

2-Bromo-3,6-difluorobenzotrifluoride is a valuable and versatile building block for the synthesis of complex, fluorinated molecules with potential applications in drug discovery and development. Its unique combination of reactive and modulating functional groups provides medicinal chemists with a powerful tool for the design and synthesis of novel therapeutic agents. As with any specialized chemical intermediate, proper handling and characterization are essential for its effective and safe utilization in research and development.

References

Sources

An In-Depth Technical Guide to the Physical Properties of 2-Bromo-6-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Substituted Benzotrifluorides

In the realm of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern research and development. The benzotrifluoride moiety, in particular, is of significant interest due to its profound impact on a molecule's lipophilicity, metabolic stability, and binding affinity. This guide focuses on a specific, yet important, building block: 2-Bromo-6-fluorobenzotrifluoride (CAS RN: 261951-85-3).

It is important to note that the initial subject of this guide was intended to be 2-Bromo-3,6-difluorobenzotrifluoride. However, a thorough review of the scientific literature and chemical supplier databases indicates a lack of readily available information for this specific substitution pattern. In contrast, 2-Bromo-6-fluorobenzotrifluoride is a commercially available and better-documented analogue. As such, this guide will provide a comprehensive overview of its physical properties, offering valuable insights for its application in synthesis and drug discovery. The principles and methodologies discussed herein are broadly applicable to the characterization of other novel fluorinated compounds.

Chemical Identity and Molecular Structure

2-Bromo-6-fluorobenzotrifluoride, also known by its synonym 2-Bromo-α,α,α,6-tetrafluorotoluene, is a halogenated aromatic compound. Its structure features a benzene ring substituted with a bromine atom, a fluorine atom, and a trifluoromethyl group. The strategic placement of these substituents creates a unique electronic and steric environment, making it a versatile intermediate in organic synthesis.

-

IUPAC Name: 1-Bromo-3-fluoro-2-(trifluoromethyl)benzene[1]

-

CAS Number: 261951-85-3

-

Molecular Formula: C₇H₃BrF₄[2]

-

Molecular Weight: 243.00 g/mol

Tabulated Physical Properties

For ease of reference and comparison, the key physical properties of 2-Bromo-6-fluorobenzotrifluoride are summarized in the table below. It is important to note that some physical properties, such as boiling and melting points, can show slight variations depending on the experimental conditions and the purity of the sample. The data presented here is a synthesis of information from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Appearance | Colorless to almost colorless clear liquid | |

| Purity | >97.0% (by GC) | |

| Density (Specific Gravity at 20/20 °C) | 1.76 | |

| Refractive Index (n20/D) | 1.47 | |

| Boiling Point | Not definitively reported for this specific isomer. Related isomers such as 2-bromo-5-fluorobenzotrifluoride boil at 143 °C.[3] | N/A |

| Melting Point | Not applicable (liquid at room temperature) | [4] |

| Flash Point | 76 °C | |

| Solubility | Insoluble in water; soluble in most common organic solvents such as ethanol, ether, and acetone.[5] | N/A |

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. For 2-Bromo-6-fluorobenzotrifluoride, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a unique structural fingerprint. While publicly available spectra for this specific compound are scarce, we can predict the expected spectral features based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to proton-proton and proton-fluorine couplings. The three aromatic protons will appear as multiplets in the aromatic region of the spectrum.

-

¹³C NMR: The carbon NMR will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons bonded to bromine and fluorine will also exhibit characteristic chemical shifts.

-

¹⁹F NMR: Fluorine-19 NMR is particularly useful for fluorinated compounds. A key feature would be two distinct signals: one for the single fluorine atom on the aromatic ring and another for the trifluoromethyl group. The signal for the CF₃ group will be a singlet, while the signal for the aromatic fluorine will be split by the neighboring protons.[6]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2-Bromo-6-fluorobenzotrifluoride is expected to show characteristic absorption bands for:

-

C-H stretching of the aromatic ring.

-

C=C stretching of the aromatic ring.

-

C-F stretching from both the aromatic fluorine and the trifluoromethyl group.

-

C-Br stretching .

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of 2-Bromo-6-fluorobenzotrifluoride will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in roughly a 1:1 ratio).

Safety and Handling

As with any chemical reagent, proper handling and storage of 2-Bromo-6-fluorobenzotrifluoride are crucial to ensure laboratory safety.

Hazard Identification:

-

Causes skin irritation (H315)[1]

-

Causes serious eye irritation (H319)[1]

-

May cause respiratory irritation (H335)[1]

-

Combustible liquid (H227)

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Avoid breathing vapors or mist.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

Experimental Protocols for Physical Property Determination

The following are generalized protocols for determining the key physical properties of a liquid fine chemical like 2-Bromo-6-fluorobenzotrifluoride.

Boiling Point Determination (Micro Method)

This method is suitable for small quantities of a liquid.

Diagram of Boiling Point Determination Workflow:

Caption: A simplified workflow for determining the boiling point of a liquid using a micro method.

Procedure:

-

Seal one end of a capillary tube.

-

Place a small amount of 2-Bromo-6-fluorobenzotrifluoride into a small test tube.

-

Invert the sealed capillary tube and place it inside the test tube.

-

Attach the test tube to a thermometer.

-

Heat the assembly in a suitable heating bath (e.g., silicone oil bath).

-

Observe the capillary tube. As the temperature rises, air will bubble out.

-

When a continuous stream of bubbles emerges, stop heating.

-

The temperature at which the liquid is drawn back into the capillary tube is the boiling point.[7]

Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific volume used for accurate density measurements.

Diagram of Density Determination Workflow:

Caption: A workflow outlining the steps for determining the density of a liquid using a pycnometer.

Procedure:

-

Weigh a clean, dry pycnometer.

-

Fill the pycnometer with 2-Bromo-6-fluorobenzotrifluoride, ensuring there are no air bubbles.

-

Weigh the filled pycnometer.

-

The mass of the liquid is the difference between the two weighings.

-

The volume of the pycnometer is known.

-

Calculate the density using the formula: Density = Mass / Volume.[8]

Relevance in Research and Drug Development

Substituted benzotrifluorides are of high interest in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability by blocking sites of oxidation and can increase binding affinity to biological targets through favorable interactions. The presence of bromo and fluoro substituents on the aromatic ring of 2-Bromo-6-fluorobenzotrifluoride provides handles for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of a diverse range of more complex molecules. This makes it a valuable building block for the discovery of new therapeutic agents.[3]

References

- Bouling Chemical Co., Ltd. (n.d.). 2-Bromo-6-Chlorobenzotrifluoride.

- SGT Life Sciences. (n.d.). 2-Bromo-6-Fluorobenzaldehyde Exporters & Suppliers.

- ChemicalBook. (n.d.). 2-BROMO-6-CHLOROBENZOTRIFLUORIDE CAS#: 857061-44-0.

- PubChem. (n.d.). 2-Bromo-5-fluorobenzotrifluoride.

- PubChem. (n.d.). 2-Bromo-6-fluorobenzotrifluoride.

- TCI AMERICA. (n.d.). 2-Bromo-6-fluorobenzotrifluoride.

- Chem-Impex. (n.d.). 2-Bromo-5-fluorobenzotrifluoride.

- Spectrum Chemical. (n.d.). 2-Bromo-6-fluorobenzotrifluoride.

- AA Blocks. (n.d.). 2-Bromo-6-fluorobenzotrifluoride.

- ChemicalBook. (n.d.). 2-Bromo-5-fluorobenzotrifluoride | 40161-55-5.

- Department of Chemistry, University of California, Irvine. (n.d.). Experiment 2 - Using Physical Properties to Identify an Unknown Liquid.

- Chem21Labs. (2019). Student Lab Guide Physical Properties: Identification of a Pure Liquid.

- Google Patents. (n.d.). US4962246A - Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides.

- CP Lab Safety. (n.d.). 2-Bromo-6-fluorobenzotrifluoride, 5 grams.

- ACS Publications. (n.d.). Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives.

- Alfa Chemistry. (n.d.). Physiochemical Testing.

- SpectraBase. (n.d.). 1-Bromo-2,6-difluorobenzene - Optional[19F NMR] - Chemical Shifts.

- Lab Pro Inc. (n.d.). 2-Bromo-6-fluorobenzotrifluoride, 1G - B4833-1G.

- ResearchGate. (n.d.). (PDF) Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis.

- Comenius University. (n.d.). PHYSICAL PROPERTIES OF LIQUIDS - Measurement of surface tension by Stalagmometric (drop) method.

- Mutah University. (n.d.). Experiment 2 Identification of a Compound: Physical Properties.

- Thermo Fisher Scientific. (2011). SAFETY DATA SHEET.

- Oriental Journal of Chemistry. (n.d.). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening.

- Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene.

- PubMed. (n.d.). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.

- PubMed Central. (2021). 19F NMR as a tool in chemical biology.

- RSC Publishing. (n.d.). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery.

- Sigma-Aldrich. (n.d.). 2-Bromo-6-fluorobenzotrifluoride | 261951-85-3.

- AMI Scientific. (n.d.). 2-Bromo-6-Fluorobenzotrifluoride TCI Analytical reagent.

Sources

- 1. 2-Bromo-6-fluorobenzotrifluoride | C7H3BrF4 | CID 2773345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aablocks.com [aablocks.com]

- 3. chemimpex.com [chemimpex.com]

- 4. labproinc.com [labproinc.com]

- 5. 2-Bromo-6-Chlorobenzotrifluoride Manufacturer & Supplier in China | Properties, Uses, Safety Data, Price & Trusted Exporter [boulingchem.com]

- 6. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alameda.edu [alameda.edu]

- 8. chem21labs.com [chem21labs.com]

2-Bromo-3,6-difluorobenzotrifluoride: A Comprehensive Technical Guide for Advanced Chemical Synthesis

Introduction

In the landscape of modern pharmaceutical and materials science research, the strategic incorporation of fluorine atoms and trifluoromethyl groups into molecular architectures is a cornerstone of innovation. These modifications can profoundly influence a compound's metabolic stability, binding affinity, and overall physicochemical profile. 2-Bromo-3,6-difluorobenzotrifluoride emerges as a pivotal building block in this context, offering a unique combination of reactive sites that empower chemists to construct complex, highly functionalized molecules. This guide provides an in-depth exploration of the chemical structure, properties, synthesis, and reactivity of 2-Bromo-3,6-difluorobenzotrifluoride, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Structural Analysis

2-Bromo-3,6-difluorobenzotrifluoride is a substituted aromatic compound with the molecular formula C7H2BrF5. Its structure is characterized by a benzene ring substituted with a bromine atom, two fluorine atoms, and a trifluoromethyl group. This unique arrangement of electron-withdrawing groups significantly influences the electronic nature of the aromatic ring and the reactivity of its substituents.

Core Structural Features

The core of 2-Bromo-3,6-difluorobenzotrifluoride is the benzene ring, which provides a rigid scaffold for the appended functional groups. The strategic placement of these groups dictates the molecule's utility in synthetic applications.

Caption: Chemical structure of 2-Bromo-3,6-difluorobenzotrifluoride.

Key Physicochemical Data

A summary of the key physical and chemical properties of a related compound, 2-Bromo-3-fluorobenzotrifluoride, is presented below. While not identical, these values provide a useful reference point for understanding the general characteristics of this class of compounds.

| Property | Value |

| Molecular Formula | C7H3BrF4 |

| Molecular Weight | 243.00 g/mol [1] |

| Boiling Point | 167-168 °C[2] |

| Density | 1.741 g/mL at 25 °C[2] |

| Refractive Index (n20/D) | 1.47[2] |

Note: Data for 2-Bromo-3-fluorobenzotrifluoride (CAS 104540-42-3) is provided for illustrative purposes. Specific data for 2-Bromo-3,6-difluorobenzotrifluoride may vary.

Synthesis Strategies and Mechanistic Considerations

The synthesis of polysubstituted benzene rings like 2-Bromo-3,6-difluorobenzotrifluoride requires careful planning to control regioselectivity. Several synthetic routes have been developed, often starting from commercially available fluorinated precursors.

Illustrative Synthetic Pathway

A common approach involves a multi-step synthesis starting from a less substituted fluorinated aromatic compound. The following diagram illustrates a generalized synthetic workflow.

Caption: Generalized synthetic workflow for a brominated fluorobenzotrifluoride.

One patented method for a related compound, 2-bromo-5-fluorobenzotrifluoride, involves nitrating m-fluorobenzotrifluoride, followed by reduction of the nitro group to an amine, and finally a Sandmeyer-type reaction to introduce the bromine atom.[3] This approach highlights the importance of directing groups in achieving the desired substitution pattern. The electron-withdrawing trifluoromethyl group and the fluorine atom direct the initial nitration, and subsequent transformations lead to the final product.[3]

Reactivity and Applications in Organic Synthesis

The utility of 2-Bromo-3,6-difluorobenzotrifluoride as a synthetic intermediate stems from the distinct reactivity of its functional groups. The bromine atom is particularly amenable to a wide range of cross-coupling reactions, serving as a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds.

Key Reaction Types

-

Cross-Coupling Reactions: The bromo substituent is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are fundamental in the construction of complex molecular frameworks.

-

Lithiation and Subsequent Electrophilic Quench: The bromine atom can be exchanged with lithium using organolithium reagents, generating a potent nucleophile that can react with a variety of electrophiles to introduce new functional groups.

The presence of the fluorine and trifluoromethyl groups can modulate the reactivity of the aromatic ring, influencing the efficiency and regioselectivity of these transformations.

Role in Drug Discovery and Materials Science

Fluorinated aromatic compounds are highly sought after in drug design. The incorporation of fluorine can enhance metabolic stability, improve bioavailability, and fine-tune receptor binding affinity. 2-Bromo-3,6-difluorobenzotrifluoride and its analogues serve as key intermediates in the synthesis of fluorinated active pharmaceutical ingredients (APIs).[4] The trifluoromethyl group, in particular, is a common pharmacophore found in numerous FDA-approved drugs.[5]

Beyond pharmaceuticals, these compounds are valuable in the development of advanced materials, such as liquid crystals and agrochemicals, where their unique electronic and steric properties can be leveraged.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are indispensable for confirming the substitution pattern of the aromatic ring. The chemical shifts and coupling constants provide detailed information about the connectivity of the atoms.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and isotopic distribution, confirming the presence of bromine.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic vibrational frequencies of the C-F, C-Br, and other functional groups within the molecule.

For a related compound, 2-Bromo-3,6-difluorobenzaldehyde, various spectroscopic data including 1H NMR, IR, and MS are available for reference.[6][7]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount when handling 2-Bromo-3,6-difluorobenzotrifluoride and its derivatives.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for similar compounds, 2-Bromo-3,6-difluorobenzotrifluoride is likely to be an irritant to the skin, eyes, and respiratory system.[1][8][9] It is crucial to handle this compound in a well-ventilated fume hood.[8][10]

Recommended PPE:

-

Safety goggles or a face shield

-

Chemical-resistant gloves

-

A lab coat or other protective clothing

First Aid Measures

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[8][10]

-

In case of skin contact: Wash off with soap and plenty of water.[8][10]

-

If inhaled: Move the person into fresh air.[8]

-

If swallowed: Rinse mouth with water.[8]

In all cases of exposure, seek medical attention if symptoms persist.[8][10]

Storage and Disposal

Store in a tightly closed container in a dry and well-ventilated place.[10][11] Keep away from heat and sources of ignition.[9][11] Dispose of contents and container to an approved waste disposal plant.[8][9][10]

Conclusion

2-Bromo-3,6-difluorobenzotrifluoride stands as a valuable and versatile building block for advanced chemical synthesis. Its unique substitution pattern provides a gateway to a wide array of complex molecules with tailored properties. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage its potential in the development of next-generation pharmaceuticals and advanced materials.

References

- Google Patents. (n.d.). CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.

-

PubChem. (n.d.). 2-Bromo-3-fluorobenzotrifluoride. Retrieved from [Link]

-

ChemWhat. (n.d.). 2-BROMO-6-FLUOROBENZOTRIFLUORIDE CAS#: 261951-85-3. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3,6-difluorobenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.

- Google Patents. (n.d.). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.

-

LookChem. (n.d.). 2-Bromo-3,6-difluorobenzonitrile. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Bromo-3,5-difluorobenzotrifluoride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3,6-difluorobenzaldehyde. Retrieved from [Link]

-

The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.

-

PubChem. (n.d.). 2-Bromo-3,6-difluorotoluene. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

Sources

- 1. 2-Bromo-3-fluorobenzotrifluoride | C7H3BrF4 | CID 517847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-BROMO-3-FLUOROBENZOTRIFLUORIDE | 104540-42-3 [chemicalbook.com]

- 3. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 4. 2-Bromo-3,5-difluorobenzotrifluoride [myskinrecipes.com]

- 5. mdpi.com [mdpi.com]

- 6. 2-BroMo-3,6-difluorobenzaldehyde, 96%(934987-26-5) 1H NMR [m.chemicalbook.com]

- 7. 2-Bromo-3,6-difluorobenzaldehyde | C7H3BrF2O | CID 50998399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Bromo-3,6-difluorobenzotrifluoride

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. quora.com [quora.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 7. NMR data collection and analysis protocol for high-throughput protein structure determination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uwyo.edu [uwyo.edu]

- 9. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. ekwan.github.io [ekwan.github.io]

- 11. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 12. Infrared_spectroscopy_correlation_table [chemeurope.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. GCMS Section 6.9.5 [people.whitman.edu]

- 17. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 18. youtube.com [youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. emeraldcloudlab.com [emeraldcloudlab.com]

- 21. memphis.edu [memphis.edu]

- 22. blamp.sites.truman.edu [blamp.sites.truman.edu]

- 23. uoguelph.ca [uoguelph.ca]

- 24. GC-MS Analytical Testing Lab Services | EAG Laboratories [eag.com]

An In-depth Technical Guide to 2-Bromo-3,6-difluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Bromo-3,6-difluorobenzotrifluoride, a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, and potential applications, offering insights grounded in established scientific principles.

Core Molecular Attributes

2-Bromo-3,6-difluorobenzotrifluoride is a substituted benzene ring featuring a bromine atom, two fluorine atoms, and a trifluoromethyl group. This unique combination of functional groups imparts specific physicochemical properties that make it a valuable building block in organic synthesis.

| Property | Value | Source |

| Molecular Weight | 260.99 g/mol | [1] |

| Chemical Formula | C₇H₂BrF₅ | [1] |

| CAS Number | 1242339-93-0 | [1][2] |

| Purity | ≥95% | [1] |

Physicochemical Properties and Their Implications

While specific experimental data for 2-Bromo-3,6-difluorobenzotrifluoride is not extensively documented in publicly available literature, we can infer its properties based on the behavior of structurally similar fluorinated aromatic compounds. The presence of multiple fluorine atoms and a trifluoromethyl group significantly influences the molecule's electronic character and lipophilicity.

The trifluoromethyl group is a strong electron-withdrawing group, which can impact the reactivity of the aromatic ring and the acidity of any neighboring protons. In the context of drug design, the incorporation of trifluoromethyl groups is a well-established strategy to enhance metabolic stability and improve a compound's pharmacokinetic profile.

Synthesis Strategies

A general approach for the synthesis of related bromofluorobenzotrifluorides often involves the bromination of a fluorinated benzotrifluoride. For instance, the synthesis of 2-bromo-5-fluorobenzotrifluoride has been achieved by first nitrifying m-fluorobenzotrifluoride, followed by reduction and then a Sandmeyer-type reaction involving diazotization and bromination.[3] Another patented method describes the bromination of trifluorotoluene followed by fluorination to yield 2-bromo-5-fluorobenzotrifluoride.[4]

Caption: A conceptual workflow for the synthesis of 2-Bromo-3,6-difluorobenzotrifluoride.

Applications in Research and Development

Halogenated and trifluoromethylated benzene derivatives are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[5] The specific substitution pattern of 2-Bromo-3,6-difluorobenzotrifluoride makes it a potentially valuable synthon for introducing a highly functionalized phenyl group into a target molecule.

The bromine atom can serve as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds. This versatility enables the construction of complex molecular architectures. The fluorine atoms and the trifluoromethyl group can modulate the biological activity and pharmacokinetic properties of the final compound. For example, 2-bromo-5-fluorobenzotrifluoride is used as an intermediate in the development of anti-cancer agents.[5]

Caption: The role of 2-Bromo-3,6-difluorobenzotrifluoride as an intermediate in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 2-Bromo-3,6-difluorobenzotrifluoride. While a specific safety data sheet (SDS) for this compound is not widely available, related compounds such as 2-Bromo-3-fluorobenzotrifluoride are known to cause skin and eye irritation and may cause respiratory irritation.[6] It is therefore recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

2-Bromo-3,6-difluorobenzotrifluoride is a specialized chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of functional groups offers a versatile platform for the synthesis of novel compounds with tailored properties. While detailed experimental data for this specific isomer is limited, its structural similarity to other well-studied fluorinated aromatics provides a strong basis for its utility in research and development. As synthetic methodologies advance and the demand for complex fluorinated molecules grows, the importance of synthons like 2-Bromo-3,6-difluorobenzotrifluoride is expected to increase.

References

- 2-Bromo-3,6-difluorobenzotrifluoride - CAS:1242339-93-0 - Beijing Xinheng Research Technology Co., Ltd. (n.d.).

- 2-Bromo-3,6-difluorobenzotrifluoride - Benzene Compounds - Crysdot. (n.d.).

- 2-Bromo-3-fluorobenzotrifluoride | C7H3BrF4 | CID 517847 - PubChem. (n.d.).

- 2-Bromo-3,6-difluorobenzonitrile | 1502090-29-0 - Benchchem. (n.d.).

- 2-Bromo-5-fluorobenzotrifluoride - Chem-Impex. (n.d.).

- 2-BROMO-3-FLUOROBENZOTRIFLUORIDE | 104540-42-3 - ChemicalBook. (2025, September 25).

- 2-Bromo-3,6-difluorobenzotrifluoride - CHIRALEN. (n.d.).

- CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents. (n.d.).

- CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents. (n.d.).

Sources

- 1. 2-Bromo-3,6-difluorobenzotrifluoride - CAS:1242339-93-0 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. chiralen.com [chiralen.com]

- 3. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 4. CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Bromo-3-fluorobenzotrifluoride | C7H3BrF4 | CID 517847 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-3,6-difluorobenzotrifluoride

This guide provides an in-depth technical framework for the safe handling and use of 2-Bromo-3,6-difluorobenzotrifluoride (CAS No. 104540-42-3), a key intermediate in pharmaceutical and agrochemical research. Developed for researchers, scientists, and drug development professionals, this document moves beyond standard safety data sheets to offer a deeper understanding of the compound's characteristics and the rationale behind prescribed safety protocols. By integrating field-proven insights with established safety standards, this guide aims to foster a culture of safety and precision in the laboratory.

Compound Profile and Hazard Identification

2-Bromo-3,6-difluorobenzotrifluoride is a substituted aromatic compound whose utility in synthesis is matched by its potential hazards. A thorough understanding of its properties is the foundation of safe handling.

Physicochemical Properties

A summary of the key physical and chemical properties of 2-Bromo-3,6-difluorobenzotrifluoride is presented in Table 1.

| Property | Value | Source |

| CAS Number | 104540-42-3 | [1] |

| Molecular Formula | C₇H₃BrF₄ | [2] |

| Molecular Weight | 243.00 g/mol | [2] |

| Appearance | Yellow Liquid | [1] |

| Boiling Point | 167-168 °C | ChemicalBook |

| Density | 1.741 g/mL at 25 °C | ChemicalBook |

| Flash Point | 88 °C / 190.4 °F | [1] |

Note: Physical properties can vary slightly between suppliers.

Hazard Classification and Rationale

2-Bromo-3,6-difluorobenzotrifluoride is classified as a hazardous substance with the following primary concerns[1][3]:

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation. Prolonged contact can lead to inflammation and discomfort. The halogenated and trifluoromethyl groups contribute to its reactivity with biological tissues.

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation. Direct contact with the liquid or its vapors can result in significant eye damage.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation. Inhalation of vapors can irritate the mucous membranes and respiratory tract.

-

Combustible Liquid (Category 4): As a combustible liquid, it has a flash point that indicates it can ignite when exposed to an ignition source at elevated temperatures[1].

The trifluoromethyl group, being strongly electron-withdrawing, and the presence of halogen atoms (bromine and fluorine) on the benzene ring, contribute to the molecule's reactivity and its irritant properties.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

The Primacy of Engineering Controls

All work involving 2-Bromo-3,6-difluorobenzotrifluoride should be conducted within a properly functioning chemical fume hood[4]. This is the primary barrier to prevent inhalation of its vapors.

Best Practices for Fume Hood Use:

-

Sash Position: Maintain the sash at the lowest possible height that allows for comfortable work, and never exceed the certified operating height[5][6].

-

Workflow: Conduct all operations at least six inches inside the hood to ensure effective containment of vapors[5].

-

Airflow: Avoid blocking the baffles at the back of the hood with equipment or containers, as this can disrupt airflow and compromise safety[7]. Keep foot traffic around the fume hood to a minimum to prevent air turbulence[5].

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE must be informed by a thorough risk assessment of the specific procedures being undertaken.

| PPE Category | Specification and Rationale |

| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a risk of splashing[4]. |

| Skin Protection | A flame-resistant lab coat and chemical-resistant gloves are required. For halogenated aromatic hydrocarbons, which can be aggressive towards many glove materials, Butyl rubber is a recommended material. Nitrile gloves may offer short-term splash protection but have poor resistance to halogenated hydrocarbons and should be changed immediately upon contact[8][9][10]. Always inspect gloves for signs of degradation before use. |

| Respiratory Protection | Typically not required when working within a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used[4]. |

Handling and Storage: Procedural Discipline

Adherence to strict handling and storage protocols is critical for preventing accidental exposure and ensuring the stability of the compound.

Prudent Handling Practices

-

Avoid Contact: Prevent direct contact with skin, eyes, and clothing[11].

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood[1].

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools[5].

-

Static Discharge: Take precautionary measures against static discharge, especially when transferring larger quantities[5].

Storage Requirements

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place[1].

-

Incompatibilities: Store away from strong oxidizing agents[7].

-

Temperature: While room temperature storage is generally acceptable, some suppliers recommend refrigeration. Always consult the supplier's specific recommendations.

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is crucial to mitigate harm.

First Aid Measures

| Exposure Route | First Aid Protocol | Rationale |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1]. | Prompt and thorough irrigation is essential to remove the chemical and minimize damage to the sensitive tissues of the eye. |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[1]. | Rapid decontamination of the skin is necessary to reduce absorption and lessen the severity of irritation. |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[1]. | Moving the individual to an area with fresh air is the first step in reducing further respiratory exposure. |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1]. | Inducing vomiting can cause further damage to the esophagus. Dilution with water is the recommended immediate action. |

Spill and Leak Containment

In the event of a spill, the following steps should be taken by trained personnel:

-

Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Secure the area to prevent unauthorized entry.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Personal Protection: Don the appropriate PPE, including respiratory protection if necessary.

-

Containment: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials like paper towels.

-

Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal[1].

-

Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials should be treated as hazardous waste.

Disposal Considerations

All waste containing 2-Bromo-3,6-difluorobenzotrifluoride must be treated as hazardous waste.

-

Waste Collection: Collect waste material in a properly labeled, sealed container.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[1]. Do not dispose of down the drain.

Conclusion

2-Bromo-3,6-difluorobenzotrifluoride is a valuable synthetic intermediate that can be handled safely with a comprehensive understanding of its hazards and the implementation of rigorous safety protocols. This guide provides a framework for establishing a safe laboratory environment through the synergistic use of engineering controls, appropriate personal protective equipment, and disciplined handling procedures. By internalizing the principles outlined herein, researchers can mitigate the risks associated with this compound and focus on advancing their scientific endeavors.

References

-

OSU Chemistry. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials. Retrieved from [Link]

-

Drawell. (n.d.). How to Ensure Fume Hood Safety. Retrieved from [Link]

-

Shivsons. (2025, January 7). Chemical Fume Hood Guide – Avoid Common Lab Mistakes. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of 4-Bromo-1,3-bis(trifluoromethyl)benzene. Retrieved from [Link]

- C/D/N Isotopes, Inc. (n.d.). Safety Data Sheet: 1-Bromo-2,6-difluorobenzene-d3.

-

Environmental Health and Safety, University of Pennsylvania. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

- Fisher Scientific. (n.d.). Safety Data Sheet.

-

PubChem. (n.d.). 2-Bromo-3,6-difluorobenzonitrile. Retrieved from [Link]

-

International Safety, Inc. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance. Retrieved from [Link]

Sources

- 1. Mastering Laboratory Safety: Essential Tips on Working with Fume Hoods [gdwaldner.com]

- 2. ehs.fiu.edu [ehs.fiu.edu]

- 3. locscientific.com [locscientific.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. 5 Essential Steps for Proper Fume Hood Use in the Laboratory | Lab Manager [labmanager.com]

- 7. Chemical Fume Hood Guide – Avoid Common Lab Mistakes [shivsons.com]

- 8. chemistry.osu.edu [chemistry.osu.edu]

- 9. safety.fsu.edu [safety.fsu.edu]

- 10. gloves.com [gloves.com]

- 11. ume.civilkozpont.hu [ume.civilkozpont.hu]

A Technical Guide to the Solubility of 2-Bromo-3,6-difluorobenzotrifluoride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the solubility characteristics of 2-Bromo-3,6-difluorobenzotrifluoride (CAS No. 1242339-93-0), a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. In the absence of extensive published quantitative solubility data for this specific molecule, this document synthesizes foundational principles of solubility, predicts its behavior in a range of common organic solvents based on structural analysis and data from analogous compounds, and provides a comprehensive, field-proven experimental protocol for its precise quantitative determination. This guide serves as a critical resource for scientists and researchers, enabling informed solvent selection for synthesis, purification, formulation, and screening processes.

Introduction: Understanding the Physicochemical Landscape

2-Bromo-3,6-difluorobenzotrifluoride is a substituted benzotrifluoride, a class of compounds recognized for their unique properties conferred by the trifluoromethyl (-CF3) group.[1] The parent compound, benzotrifluoride, is a colorless liquid with an aromatic odor that is miscible with many common organic solvents.[2][3] The solubility of 2-Bromo-3,6-difluorobenzotrifluoride is governed by its distinct molecular architecture:

-

The Benzotrifluoride Core: The electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the aromatic ring and imparts a degree of lipophilicity.

-

Halogen Substituents: The presence of a bromine atom and two fluorine atoms on the benzene ring further increases the molecular weight and alters the polarity and polarizability of the molecule. These substitutions are critical in determining the intermolecular forces at play between the solute and potential solvents.

A thorough understanding of solubility is essential for optimizing reaction conditions, developing effective purification strategies (such as crystallization), and preparing solutions for analytical testing or biological screening.

Theoretical Framework and Predicted Solubility Profile

The principle of "like dissolves like" provides a foundational framework for predicting solubility. This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The key characteristics of 2-Bromo-3,6-difluorobenzotrifluoride suggest a strong affinity for a range of organic solvents.

Based on its structure—a halogenated, non-polar aromatic core with a highly polarizable trifluoromethyl group—we can infer its solubility profile. The parent compound, (trifluoromethyl)benzene, is soluble in ether, benzene, ethanol, and acetone.[4] Halogenated aromatic compounds are generally characterized by good solubility in organic solvents. Given these factors, a qualitative solubility profile for 2-Bromo-3,6-difluorobenzotrifluoride can be predicted.

Table 1: Predicted Qualitative Solubility of 2-Bromo-3,6-difluorobenzotrifluoride in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aromatic | Toluene, Benzene, Xylene | Highly Soluble | The aromatic rings of the solute and solvent will interact favorably through π-stacking and London dispersion forces. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Highly Soluble | Ethers can engage in dipole-dipole interactions and are effective at solvating a wide range of organic compounds. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Highly Soluble | These polar aprotic solvents can effectively solvate the polarizable regions of the molecule. |

| Halogenated Aliphatics | Dichloromethane (DCM), Chloroform | Highly Soluble | The similar polarities and potential for halogen bonding make these excellent solvents for halogenated solutes. |

| Esters | Ethyl Acetate | Soluble | Ethyl acetate's moderate polarity makes it a good solvent for a broad spectrum of organic molecules. |

| Polar Protic Solvents | Ethanol, Methanol, Isopropanol | Moderately Soluble | While the polar -OH group can interact with the fluorine atoms, the overall non-polar character of the molecule may limit high solubility. |

| Non-Polar Aliphatic | Hexane, Heptane | Sparingly Soluble | The significant difference in polarity and intermolecular forces between the aromatic solute and aliphatic solvent will likely result in poor solubility. |

| Aqueous Solvents | Water | Insoluble | The hydrophobic nature of the benzotrifluoride core and halogen substituents will lead to very low water solubility.[3] |

Note: This table provides predicted qualitative solubility based on chemical principles. Experimental verification is essential for quantitative applications.

Experimental Determination of Solubility: A Validated Protocol

When precise solubility data is required, experimental determination is non-negotiable. The isothermal shake-flask method is a globally recognized and reliable technique for determining the equilibrium solubility of a compound in a solvent. The following protocol is based on the principles outlined in the OECD Guideline 105 for testing of chemicals.[5]

Principle of the Method

An excess amount of 2-Bromo-3,6-difluorobenzotrifluoride is agitated in the chosen organic solvent at a constant temperature until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Materials and Equipment

-

2-Bromo-3,6-difluorobenzotrifluoride (high purity)

-

High-purity organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with Teflon-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge capable of separating fine solids

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18 reversed-phase)

Step-by-Step Experimental Workflow

-

Preparation of a Saturated Solution:

-

Add an excess amount of 2-Bromo-3,6-difluorobenzotrifluoride to a series of vials (performing the experiment in triplicate is recommended for statistical validity). The visible presence of undissolved solid is crucial.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study can determine the minimum time required to achieve a stable concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 24 hours) to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

-

Quantitative Analysis (HPLC-UV):

-

Prepare a series of calibration standards of 2-Bromo-3,6-difluorobenzotrifluoride of known concentrations in the chosen solvent.

-

Analyze the calibration standards and the diluted sample solutions by HPLC-UV. The aromatic nature of the compound makes it amenable to UV detection.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the generated data, the following checks should be incorporated:

-

Mass Balance: After determining the concentration in the supernatant, the remaining solid can be dried and weighed to confirm that an excess was present throughout the experiment.

-

Equilibrium Confirmation: Samples taken at different time points (e.g., 24, 48, and 72 hours) should yield the same concentration, confirming that equilibrium has been reached.

-

Method Validation: The HPLC-UV method should be validated for linearity, accuracy, and precision according to standard analytical practices.

Visualization of Methodologies and Relationships

Visual diagrams can clarify complex workflows and conceptual relationships.

Caption: Experimental workflow for solubility determination via the shake-flask method.

Caption: Predicted solubility based on the "like dissolves like" principle.

Conclusion

While specific quantitative solubility data for 2-Bromo-3,6-difluorobenzotrifluoride remains to be broadly published, a strong predictive understanding can be established based on its molecular structure and the behavior of analogous compounds. It is anticipated to be highly soluble in a range of common organic solvents, including aromatic hydrocarbons, ethers, ketones, and halogenated solvents, with moderate solubility in alcohols and poor solubility in aliphatic and aqueous media. For any application requiring precise concentration knowledge, the detailed experimental protocol provided herein offers a robust and validated pathway to generate high-quality, reliable solubility data. This guide empowers researchers to make informed decisions regarding solvent selection, ultimately accelerating research and development timelines.

References

-

PubChem. 2-Bromo-3,6-difluorobenzonitrile. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Bromo-3-fluorobenzotrifluoride. National Center for Biotechnology Information. [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. FILAB. [Link]

-

ACS Publications. Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Environmental Science & Technology. [Link]

-

PubChem. (Trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]

-

Beijing Xinheng Research Technology Co., Ltd. 2-Bromo-3,6-difluorobenzotrifluoride. [Link]

-

Curran, D. P., et al. Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate. [Link]

-

PubChem. 2-Bromo-3,6-difluorobenzonitrile. National Center for Biotechnology Information. [Link]

-

Solubility Data Series. SOLUBILITY DATA SERIES. Pergamon Press. [Link]

-

PubChem. 2-Bromo-1,4-difluorobenzene. National Center for Biotechnology Information. [Link]

-

Wikipedia. Trifluorotoluene. Wikipedia. [Link]

-

Beijing Xinheng Research Technology Co., Ltd. 2-Bromo-3,6-difluorobenzotrifluoride. [Link]

-

University of Rochester. Reagents & Solvents: Solvents and Polarity. University of Rochester Department of Chemistry. [Link]

-

NIST. Benzene, 2-bromo-1,3-difluoro-. NIST Chemistry WebBook. [Link]

-

Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

-

Vapourtec. Solvent Miscibility Chart. [Link]

Sources

An In-depth Technical Guide to 2-Bromo-3,6-difluorobenzotrifluoride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-3,6-difluorobenzotrifluoride, a key building block in modern medicinal chemistry and materials science. We will delve into its chemical properties, commercial availability, and synthetic utility, offering insights grounded in practical application and scientific literature.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. This "fluorine effect" is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. 2-Bromo-3,6-difluorobenzotrifluoride (CAS No. 1242339-93-0) is a prime example of a fluorinated building block that offers chemists a versatile scaffold for the synthesis of novel compounds.[1] Its unique substitution pattern—a bromine atom ortho to a trifluoromethyl group and flanked by two fluorine atoms—provides multiple reactive handles for strategic molecular elaboration.

This guide will serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to effectively source, handle, and utilize this valuable chemical intermediate.

Physicochemical Properties and Specifications

Understanding the fundamental properties of 2-Bromo-3,6-difluorobenzotrifluoride is crucial for its effective use in synthesis and for ensuring laboratory safety.

| Property | Value | Source |

| CAS Number | 1242339-93-0 | [2] |

| Molecular Formula | C7H2BrF5 | Derived |

| Molecular Weight | 260.99 g/mol | Derived |

| Typical Purity | ≥98% (GC) | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Storage | 2-8 °C, Inert atmosphere, Keep in dark place | [2] |

Structural Diagram

Caption: Chemical structure of 2-Bromo-3,6-difluorobenzotrifluoride.

Commercial Availability and Sourcing

2-Bromo-3,6-difluorobenzotrifluoride is available from a number of specialized chemical suppliers. When sourcing this compound, it is imperative to consider purity, available quantities, and the supplier's ability to provide comprehensive documentation, such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).

Key Suppliers

Below is a non-exhaustive list of suppliers who have historically listed 2-Bromo-3,6-difluorobenzotrifluoride or structurally similar compounds. Researchers should always verify current stock and purity specifications directly with the supplier.

| Supplier | Purity | Notes |

| Chiralen | 99% | Offers the compound for research use.[2] |

| Fluoropharm Co., Ltd. | 98% | A manufacturer of the related compound 2-Bromo-3,6-difluorobenzonitrile. |

| Apollo Scientific Ltd | - | A trader of the related compound 2-Bromo-3,6-difluorobenzonitrile.[3] |

| Alichem Inc. | - | A trader of the related compound 2-Bromo-3,6-difluorobenzonitrile.[3] |

| Oakwood Chemical | - | Lists the related compound 2-Bromo-3,6-difluorobenzaldehyde.[4] |

Note: The availability of fine chemicals can fluctuate. It is recommended to inquire with multiple suppliers to ensure a stable supply chain for long-term projects.

Quality Control and Verification

Upon receiving a shipment of 2-Bromo-3,6-difluorobenzotrifluoride, it is best practice to perform in-house quality control to verify its identity and purity.

Recommended Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and assess purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): To elucidate the chemical structure and identify any impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Caption: Recommended workflow for sourcing and quality control.

Synthetic Applications and Methodologies

The synthetic utility of 2-Bromo-3,6-difluorobenzotrifluoride stems from the distinct reactivity of its substituents. The bromine atom is a versatile handle for a variety of cross-coupling reactions, while the trifluoromethyl and fluoro groups modulate the electronic properties of the aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom can be readily displaced in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental in C-C and C-N bond formation, allowing for the introduction of a wide range of substituents at the 2-position.

Illustrative Suzuki Coupling Protocol:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-Bromo-3,6-difluorobenzotrifluoride (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.

Lithiation and Subsequent Electrophilic Quench

The bromine atom can undergo lithium-halogen exchange to generate a highly reactive organolithium species. This intermediate can then be quenched with a variety of electrophiles to introduce diverse functional groups.

General Protocol for Lithiation-Electrophilic Quench:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 2-Bromo-3,6-difluorobenzotrifluoride in a dry, ethereal solvent (e.g., THF, diethyl ether) and cool to -78 °C.

-

Lithiation: Add a solution of n-butyllithium or t-butyllithium (1.0-1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes.

-

Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, CO₂, or alkyl halide) and allow the reaction to slowly warm to room temperature.

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, and purify as described for the Suzuki coupling.

Safety and Handling

As a halogenated and fluorinated compound, 2-Bromo-3,6-difluorobenzotrifluoride requires careful handling in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

Hazard Summary (based on related compounds):

-

Harmful if swallowed, in contact with skin, or if inhaled.[5]

For detailed safety information, always consult the supplier-provided Safety Data Sheet (SDS).

Conclusion

2-Bromo-3,6-difluorobenzotrifluoride is a valuable and versatile building block for the synthesis of complex, fluorinated molecules. Its commercial availability and well-defined reactivity make it an attractive starting material for drug discovery and materials science applications. By understanding its properties, sourcing it from reputable suppliers, and employing appropriate synthetic methodologies and safety precautions, researchers can effectively leverage this compound to advance their scientific endeavors.

References

- Preparation method for 2-bromo-3-fluorobenzoic acid. (2014). Google Patents.

- Synthesis method of 2-bromo-5-fluorobenzotrifluoride. (2020). Google Patents.

-

261951-85-3 | MFCD01631569 | 2-Bromo-6-fluorobenzotrifluoride | AA Blocks. (n.d.). Retrieved from [Link]

-

2-Bromo-3,6-difluorobenzaldehyde - Oakwood Chemical. (n.d.). Retrieved from [Link]

-

The Role of 2-Bromo-6-fluorobenzotrifluoride in Modern Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

-

2-Bromo-3-fluorobenzotrifluoride, min 98% (GC), 100 grams - CP Lab Safety. (n.d.). Retrieved from [Link]

- Synthesis method of 2-bromo-5-fluorobenzotrifluoride. (2013). Google Patents.

-

2-Bromo-3,5-difluorobenzotrifluoride - MySkinRecipes. (n.d.). Retrieved from [Link]

-

The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. (n.d.). Retrieved from [Link]

-

2-Bromo-3,6-difluorobenzonitrile | C7H2BrF2N | CID 83410593 - PubChem. (n.d.). Retrieved from [Link]

-

2-Bromo-3,6-difluorobenzonitrile - LookChem. (n.d.). Retrieved from [Link]

-

2-Bromo-3-fluorobenzotrifluoride | C7H3BrF4 | CID 517847 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. 3-Bromo-4-fluorobenzotrifluoride | 68322-84-9 | Benchchem [benchchem.com]

- 2. chiralen.com [chiralen.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 2-Bromo-3,6-difluorobenzaldehyde [oakwoodchemical.com]

- 5. 2-Bromo-3,6-difluorobenzonitrile | C7H2BrF2N | CID 83410593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-3-fluorobenzotrifluoride | C7H3BrF4 | CID 517847 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Electrophilic Aromatic Substitution Reactions of Difluorobenzotrifluorides

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Difluorobenzotrifluorides represent a class of chemical intermediates of profound importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their unique electronic properties, imparted by the strongly electron-withdrawing trifluoromethyl group and the dual-natured fluorine substituents, present significant challenges and opportunities for chemical functionalization. This guide provides a comprehensive exploration of the electrophilic aromatic substitution (EAS) reactions on this scaffold. We delve into the underlying principles governing reactivity and regioselectivity, offer practical, field-proven insights into key transformations such as nitration and halogenation, and address the inherent limitations, particularly concerning Friedel-Crafts reactions. This document is intended to serve as a vital resource for scientists engaged in the synthesis and development of complex molecules built upon the difluorobenzotrifluoride core.

The Electronic Landscape: Understanding Reactivity and Directing Effects

The behavior of difluorobenzotrifluorides in EAS reactions is dictated by the cumulative electronic effects of the trifluoromethyl (-CF₃) and fluorine (-F) substituents. A nuanced understanding of these effects is critical for predicting and controlling reaction outcomes.

-

The Trifluoromethyl Group (-CF₃): This group is one of the most powerful electron-withdrawing groups in organic chemistry.[1] It exerts a strong negative inductive effect (-I) due to the high electronegativity of the fluorine atoms. This effect significantly reduces the electron density of the aromatic ring, making the entire system highly deactivated towards electrophilic attack.[2] Consequently, the -CF₃ group is a strong meta-director.[3][4]

-

Fluorine Substituents (-F): Halogens present a classic case of competing electronic effects. They are strongly electron-withdrawing by induction (-I) but are electron-donating by resonance (+M) due to their lone pairs.[2] For fluorine, the inductive effect dominates, rendering the ring deactivated compared to benzene. However, the resonance effect, which donates electron density to the ortho and para positions, makes fluorine an ortho, para-director.[2][3]

The confluence of these substituents results in a significantly electron-deficient aromatic ring, necessitating more forcing reaction conditions than those used for simpler arenes. The ultimate regiochemical outcome of an EAS reaction depends on the specific isomer of difluorobenzotrifluoride and the stabilization of the cationic intermediate (the σ-complex or arenium ion).

Data Presentation: Substituent Effects at a Glance

| Substituent | Inductive Effect | Resonance Effect | Overall Reactivity | Directing Effect |

| -CF₃ | Strongly Withdrawing (-I) | None | Strongly Deactivating | meta |

| -F | Strongly Withdrawing (-I) | Weakly Donating (+M) | Deactivating | ortho, para |

The General Mechanism of Electrophilic Aromatic Substitution

All reactions discussed herein proceed through a canonical two-step EAS mechanism. This pathway is fundamental to understanding the kinetics and regioselectivity of these transformations.[5]

-

Step 1 (Rate-Determining): The π-electron system of the deactivated aromatic ring attacks a potent electrophile (E⁺), disrupting aromaticity and forming a resonance-stabilized carbocation known as the arenium ion or σ-complex.[4][5] This step is energetically costly and thus rate-limiting.

-

Step 2 (Fast): A base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromatic system and yielding the substituted product.[5]

Caption: General two-step mechanism for electrophilic aromatic substitution.

Regioselectivity: Predicting the Site of Attack

The position of electrophilic attack is determined by the stability of the intermediate arenium ion. The substituents direct the incoming electrophile to the position that best stabilizes the resulting positive charge. For a substrate like 3,5-difluorobenzotrifluoride , the directing effects are additive. Both fluorine atoms direct ortho and para to themselves, while the -CF₃ group directs meta.

-

Attack at C2/C6: This position is ortho to a fluorine and meta to the -CF₃ group. This is a favored position.

-

Attack at C4: This position is para to the -CF₃ group and meta to both fluorines. This is a highly disfavored position.

Therefore, electrophilic substitution on 3,5-difluorobenzotrifluoride is strongly directed to the C2 (or C6) position. For an unsymmetrical isomer like 2,5-difluorobenzotrifluoride , the analysis is more complex, but substitution generally occurs at the position that is activated by the fluorine atoms and least deactivated by the trifluoromethyl group.[6]

Caption: Directing effects in the EAS of 3,5-difluorobenzotrifluoride.

Key Transformations and Experimental Protocols

Given the deactivated nature of the substrate, robust reaction conditions are mandatory.

Nitration